molecular formula C7H10F3NO B1422480 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol CAS No. 1251924-12-5

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol

Cat. No.: B1422480
CAS No.: 1251924-12-5
M. Wt: 181.16 g/mol
InChI Key: VJULAXOPUSEOFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . Trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) is often used in the synthesis of trifluoromethyl-substituted compounds . Cyclic keto sulfides react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Synthesis of Novel Amino Acids

The chemical compound 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol and its related derivatives are pivotal in the synthesis of novel amino acids and spirocyclic scaffolds. Notably, Radchenko, Grygorenko, and Komarov (2010) showcased the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds are integral in creating sterically constrained amino acids, widely applied in chemistry, biochemistry, and drug design due to their unique spatial structure and potential for creating new biochemical interactions (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Angular Spirocyclic Azetidines

The compound and its derivatives are also crucial in synthesizing novel angular spirocyclic azetidines. This was illustrated by Guérot et al. (2011) and Carreira et al. (2011), who reported the syntheses of novel angular azaspiro[3.3]heptanes. The methodologies described are highly efficient and are instrumental in constructing building blocks for drug discovery, offering new possibilities for the development of therapeutic agents (Guérot et al., 2011) (Carreira et al., 2011).

Development of Bifunctional Compounds

The versatility of this compound extends to the development of bifunctional compounds with potential applications in various fields of research and industry. Meyers et al. (2009) detailed the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation, thus paving the way for the creation of novel compounds with distinct chemical properties (Meyers et al., 2009).

Enhancement of Reaction Conditions

The chemical's derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, have been synthesized and improved, as indicated by van der Haas et al. (2017). The improved synthesis methods have led to derivatives with enhanced stability and solubility, thus broadening the range of reaction conditions and applications in various scientific endeavors (van der Haas et al., 2017).

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Future research may focus on the synthesis, characterization, and application of “6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol” and related compounds.

Properties

IUPAC Name

6-(trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)1-5(2-6)3-11-4-5/h11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULAXOPUSEOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(F)(F)F)O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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